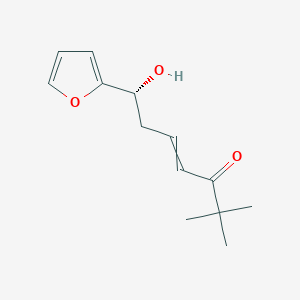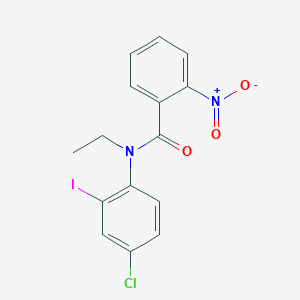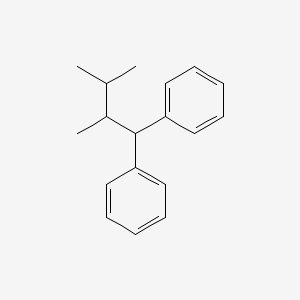
1,1'-(2,3-Dimethylbutane-1,1-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dimethylbutane-1,1-diyl)dibenzene typically involves the reaction of benzene with 2,3-dimethylbutane under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride (AlCl3), to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2,3-Dimethylbutane-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
1,1’-(2,3-Dimethylbutane-1,1-diyl)dibenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is widely used as a flame retardant synergist in the production of flame-resistant materials, particularly in the plastics industry
Wirkmechanismus
The mechanism of action of 1,1’-(2,3-Dimethylbutane-1,1-diyl)dibenzene involves its interaction with molecular targets and pathways. In the context of flame retardancy, the compound acts by interfering with the combustion process, thereby reducing the flammability of the material. It forms a protective char layer on the surface of the material, which acts as a barrier to heat and oxygen, slowing down the combustion process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(1,1,2,2-Tetramethyl-1,2-ethanediyl)bisbenzene
- 1,1’-(1,1,2,2-Tetramethylethylene)dibenzene
- 2,3-Dimethyl-2,3-diphenylbutane
Uniqueness
1,1’-(2,3-Dimethylbutane-1,1-diyl)dibenzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its effectiveness as a flame retardant synergist sets it apart from other similar compounds, making it a valuable additive in the production of flame-resistant materials .
Eigenschaften
CAS-Nummer |
824400-73-9 |
|---|---|
Molekularformel |
C18H22 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
(2,3-dimethyl-1-phenylbutyl)benzene |
InChI |
InChI=1S/C18H22/c1-14(2)15(3)18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-15,18H,1-3H3 |
InChI-Schlüssel |
XKUUDISDWYKFSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({2-[(4-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14212005.png)
![N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide](/img/structure/B14212016.png)
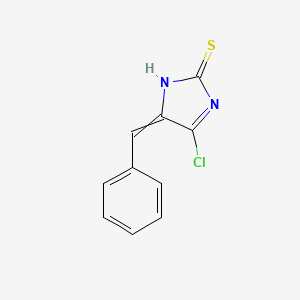

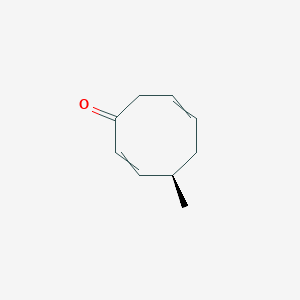
![1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-](/img/structure/B14212039.png)


![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)
